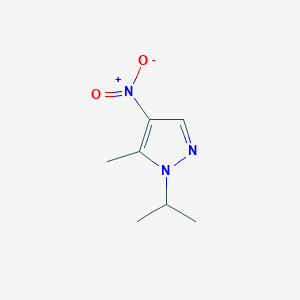

1-Isopropyl-5-methyl-4-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the field of heterocyclic chemistry. Their versatile structure is a key feature in a multitude of compounds with significant applications in medicine, agriculture, and technology. The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.

The significance of these heterocycles is underscored by their diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, antidepressant, and antiviral properties. This wide range of activities has driven extensive research into the synthesis and functionalization of the pyrazole core. Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as herbicides and fungicides. In materials science, they are utilized as dyes, fluorescent agents, and chelating agents for transition metals, finding use in catalysis and electronics.

Overview of Nitro-Substituted Pyrazole Derivatives in Advanced Organic Synthesis and Material Science

The introduction of a nitro group (–NO₂) onto the pyrazole ring gives rise to nitro-substituted pyrazole derivatives, a class of compounds with distinct and powerful properties. In advanced organic synthesis, nitropyrazoles serve as versatile intermediates. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring, facilitating various chemical transformations. For instance, the nitro group can be reduced to an amino group, providing a synthetic handle for constructing more complex molecules, such as the N1-substituted-4-aminopyrazole-5-carboxylate scaffold found in various medicinally useful agents. rsc.org

In the realm of material science, nitropyrazoles have garnered substantial attention as high-energy density materials (HEDMs). nih.gov Their molecular structure, rich in nitrogen and often having a positive heat of formation, makes them candidates for use in explosives, propellants, and pyrotechnics. nih.gov Key characteristics of these energetic materials include high density, good thermal stability, and tailored detonation performance. nih.gov Research in this area focuses on synthesizing novel nitropyrazole-based compounds to meet increasing demands for high power and low sensitivity. nih.gov The number and position of nitro groups, along with other substituents on the pyrazole ring, allow for the fine-tuning of these energetic properties.

Research Focus: 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole as a Representative Nitropyrazole

Within the extensive family of nitropyrazoles, 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole serves as an illustrative example for academic investigation. Its structure combines the key nitro functional group with specific alkyl substituents that modulate its chemical and physical properties.

The molecular architecture of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole is defined by a central pyrazole ring functionalized at three positions. A nitro group is located at the C4 position, a common outcome of the electrophilic nitration of pyrazoles. researchgate.net The N1 position is occupied by an isopropyl group, and the C5 position bears a methyl group.

| Compound Name | N1-Substituent | C4-Substituent | Other C-Substituents | Key Structural Feature |

|---|---|---|---|---|

| 4-Nitro-1H-pyrazole | -H | -NO₂ | None | Parent C-nitrated pyrazole with acidic N-H proton. |

| 1-Methyl-4-nitro-1H-pyrazole | -CH₃ | -NO₂ | None | Simple N-alkylation prevents acidity. nih.gov |

| 1-Isopropyl-4-nitro-1H-pyrazole | -CH(CH₃)₂ | -NO₂ | None | Bulky N-alkyl group influences steric and physical properties. chemicalbook.com |

| 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole | -CH(CH₃)₂ | -NO₂ | 5-CH₃ | Combines bulky N1-alkyl and C5-alkyl groups. |

The dedicated academic investigation of a molecule like 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole is driven by the desire to understand and control structure-property relationships, particularly in the field of energetic materials. The rationale for its study can be broken down into the specific contributions of its substituents:

Tuning Energetic Properties: The primary goal of substituting the pyrazole ring is often to optimize its performance as an energetic material. Introducing alkyl groups like methyl and isopropyl can modify the compound's density, thermal stability, and sensitivity to stimuli like impact and friction. uni-muenchen.de For instance, the introduction of methyl groups has been explored to achieve desirable melt-cast properties (melting points between 70 and 120 °C) in nitropyrazole-based explosives. researchgate.net

Modulating Physical Characteristics: The isopropyl group at the N1 position significantly increases the molecule's steric bulk compared to a methyl group or an unsubsituted N-H. This can influence intermolecular interactions and crystal packing, which in turn affects the material's density and melting point. mdpi.comuni-muenchen.de

Synthetic Utility: From a synthetic chemistry perspective, understanding the synthesis and reactivity of specifically substituted nitropyrazoles is crucial. The regioselective synthesis of N1-substituted-4-nitropyrazoles is an area of active research, as these compounds are valuable precursors to other functionalized heterocycles. rsc.org Studies on compounds like 1-vinyl-3(5)-methyl-4-nitropyrazole inform the synthetic routes and reactivity patterns for this class of molecules. researchgate.net

Structure

3D Structure

Properties

CAS No. |

1245773-04-9 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-methyl-4-nitro-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-6(3)7(4-8-9)10(11)12/h4-5H,1-3H3 |

InChI Key |

MNMIJAHMNKFLID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropyl 5 Methyl 4 Nitro 1h Pyrazole and Analogues

General Principles of Pyrazole (B372694) Ring Construction and Functionalization

The pyrazole ring is a privileged scaffold in medicinal and materials chemistry, necessitating a diverse array of synthetic tools for its construction and modification. The general principles for accessing substituted pyrazoles involve either building the heterocyclic ring from acyclic precursors or functionalizing a pre-existing pyrazole core.

Electrophilic Aromatic Nitration Strategies for Pyrazoles

The introduction of a nitro group onto a pyrazole ring is a key functionalization step, typically achieved through electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

For pyrazole itself, direct nitration with mixed acids (a combination of nitric acid and sulfuric acid) predominantly yields 4-nitropyrazole. researchgate.net The nitronium ion (NO₂⁺), the active electrophile, preferentially attacks the C4 position, which is the most electron-rich and sterically accessible carbon atom. nih.gov The reaction of 1-substituted pyrazoles with mixed acids or acetyl nitrate (B79036) also generally results in selective substitution at the 4-position. acs.org

Alternative nitrating systems have been developed to offer milder conditions or different selectivities. N-nitropyrazoles can serve as powerful nitrating reagents for other aromatic compounds. researchgate.netenamine.net Furthermore, N-nitropyrazoles themselves can undergo thermal or acid-catalyzed rearrangement to yield C-nitrated products, primarily 3-nitropyrazoles and 4-nitropyrazoles, adding another layer of synthetic strategy. nih.govresearchgate.net

| Nitrating Agent/System | Active Electrophile | Typical Position of Substitution | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | NO₂⁺ | C4 | researchgate.netresearchgate.net |

| Acetyl Nitrate (HNO₃ / Ac₂O) | CH₃COONO₂H₂⁺ | C4 | acs.org |

| Fuming HNO₃ / Fuming H₂SO₄ | NO₂⁺ | C4 | nih.gov |

| Thermal Rearrangement of N-Nitropyrazole | Intramolecular | C3 or C5 | nih.govresearchgate.net |

Cycloaddition Reactions in the Synthesis of Substituted Pyrazoles

Cycloaddition reactions, particularly [3+2] cycloadditions (1,3-dipolar cycloadditions), represent one of the most powerful methods for constructing the pyrazole ring from acyclic components. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

The most common variant is the reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile). nih.gov This method allows for the creation of a wide variety of substituted pyrazoles in a single step. The regioselectivity of the addition can often be controlled by the electronic and steric nature of the substituents on both the diazo compound and the alkyne. Another important 1,3-dipole used in pyrazole synthesis is a nitrile imine, which can be generated in situ from hydrazonoyl halides and reacted with alkenes or alkynes to yield pyrazolines or pyrazoles, respectively. nih.gov

Multicomponent reactions that embed a cycloaddition step have gained prominence due to their efficiency and atom economy. chemsynthesis.com These one-pot procedures can combine several simple starting materials to generate complex, highly substituted pyrazoles, avoiding the need to isolate intermediates.

Advanced Derivatization and Post-Functionalization Approaches for Nitropyrazoles

Once the nitropyrazole core is established, further modifications can be made to introduce additional functionality. The N-H proton of an un-substituted nitropyrazole is acidic and can be readily removed by a base, allowing for subsequent N-alkylation or N-arylation. nih.gov This N-functionalization is a critical step for tuning the compound's properties. Various alkylating agents, from simple alkyl halides to more complex reagents, can be employed. researchgate.net

The nitro group itself enhances the acidity of the pyrazole N-H, facilitating reactions at the nitrogen atom. nih.gov Beyond N-alkylation, the pyrazole ring can be further functionalized. For instance, the nitro group can be reduced to an amino group, which then serves as a handle for a vast range of subsequent chemical transformations, such as the synthesis of fused heterocyclic systems. researchgate.net In certain cases, the nitro group can also be displaced via nucleophilic aromatic substitution, although this is less common for mononitropyrazoles compared to more electron-deficient dinitro- or trinitropyrazoles.

Specific Synthesis of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole

Precursor Identification and Starting Material Considerations

Two primary synthetic routes are plausible, each starting from a different key precursor:

Route A (Nitration Pathway): This approach begins with the synthesis of 1-isopropyl-5-methyl-1H-pyrazole , which is subsequently nitrated. The key starting materials for this precursor would be isopropylhydrazine and a four-carbon carbonyl compound equivalent to 3-oxobutanal.

Route B (Alkylation Pathway): This alternative strategy starts with 5-methyl-4-nitro-1H-pyrazole , which is then N-alkylated with an isopropyl group. The synthesis of this precursor would involve the nitration of 3(5)-methylpyrazole.

| Route | Key Precursor | Key Transformation | Starting Materials |

|---|---|---|---|

| A | 1-Isopropyl-5-methyl-1H-pyrazole | C4-Nitration | Isopropylhydrazine, β-dicarbonyl equivalent |

| B | 5-Methyl-4-nitro-1H-pyrazole | N1-Isopropylation | 3(5)-Methylpyrazole, Nitrating agent |

Optimized Reaction Conditions and Catalytic Systems for Regioselective Synthesis

Route A: Nitration of 1-isopropyl-5-methyl-1H-pyrazole

The synthesis of the precursor, 1-isopropyl-5-methyl-1H-pyrazole, would be achieved via the condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. The regioselectivity of this cyclization is crucial for obtaining the desired 1,5-disubstituted isomer over the 1,3-disubstituted alternative.

Once the precursor is obtained, the final step is electrophilic nitration. Based on the synthesis of analogous compounds like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the use of a mixed acid system is effective. researchgate.net

Optimized Nitration Conditions: The 1-isopropyl-5-methyl-1H-pyrazole precursor would be dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, would then be added dropwise. The N1-isopropyl and C5-methyl groups are activating and direct the incoming electrophile (NO₂⁺) to the C4 position, ensuring high regioselectivity for the desired product. The reaction is typically stirred at low temperature before being carefully quenched with ice water to precipitate the product.

Route B: Alkylation of 5-methyl-4-nitro-1H-pyrazole

This route first requires the synthesis of 5-methyl-4-nitro-1H-pyrazole by nitrating 3(5)-methylpyrazole. The subsequent N-alkylation step presents a challenge of regioselectivity, as reaction can occur at either N1 or N2. However, specific methods can favor the desired N1 isomer. A highly relevant precedent is the synthesis of 1-isopropyl-4-nitro-1H-pyrazole via a Mitsunobu reaction. chemicalbook.com

Optimized Alkylation Conditions: Following the Mitsunobu protocol, a solution of 5-methyl-4-nitro-1H-pyrazole, 2-propanol (isopropanol), and triphenylphosphine (B44618) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) would be treated with an azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD). chemicalbook.com This reaction typically proceeds at room temperature and offers a good likelihood of selectively forming the thermodynamically more stable 1-isopropyl isomer. Alternative N-alkylation methods using isopropyl halides in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) could also be employed, though mixtures of regioisomers might be formed. nih.gov

Both proposed routes leverage established and reliable reactions in pyrazole chemistry. The choice between them in a practical setting would depend on the availability and cost of the starting materials, as well as the ease of separation of any potential regioisomeric byproducts.

Control of Isomer Formation and Yield Enhancement

A primary challenge in the synthesis of N-substituted pyrazoles is the control of regioselectivity. When an unsymmetrically substituted NH-pyrazole is alkylated, a mixture of two constitutional isomers can be formed. For instance, the alkylation of a 3-substituted pyrazole can yield both 1,3- and 1,5-disubstituted products. The ratio of these isomers is highly dependent on the reaction conditions, including the nature of the substituent on the pyrazole ring, the alkylating agent, the solvent, and the temperature.

Research has shown that for the condensation of aryl hydrazines with 1,3-diketones, changes in reaction conditions can significantly influence isomeric outcomes. For example, while conventional conditions in ethanol (B145695) at room temperature may produce an equimolar mixture of regioisomers, alternative conditions can favor one isomer significantly. nih.gov A study demonstrated that in the reaction of aryl hydrazines with 2-substituted 1,3-diketones, a regioselectivity greater than 99.8:0.2 in favor of one isomer could be achieved. nih.gov

Yield enhancement in the synthesis of nitropyrazoles is another critical aspect. The nitration of the pyrazole ring is a key step, and its efficiency can be influenced by the choice of nitrating agent and reaction conditions. researchgate.net For some nitration processes, it has been observed that increasing the concentration of nitric acid (HNO₃) can improve the yield of the desired nitrated product. nih.gov For example, the synthesis of 4-nitro-1-dinitromethylpyrazole via nitration of 4-nitro-1-acetonylpyrazole with a mixture of concentrated HNO₃ and sulfuric acid (H₂SO₄) resulted in a low yield of 28%. nih.gov Optimization of nitration conditions is therefore crucial. In the synthesis of 3,4-dinitropyrazole (DNP) from 3-nitropyrazole, optimizing the C-nitration conditions to a molar ratio of 3-nitropyrazole to nitric acid of 1:2 at 55-60°C for 1 hour significantly improved the process. researchgate.net

Furthermore, replacing hazardous reagents can also lead to improved yields and safety. For instance, in the N-methylation of 4-nitropyrazole (4-NP), substituting the highly reactive and dangerous sodium hydride with the milder potassium carbonate not only reduced risks but also improved the reaction yield from a range of 80% to 98%. nih.gov

Table 1: Influence of Reaction Conditions on Pyrazole Isomer Ratios

| Reactants | Reaction Conditions | Isomer Ratio (Isomer A : Isomer B) | Reference |

|---|---|---|---|

| Aryl Hydrazine (B178648) + 1,3-Diketone | Conventional (Ethanol, RT) | ~50 : 50 | nih.gov |

| Aryl Hydrazine + 1,3-Diketone with CF₃ group | Specific (undisclosed) | 98 : 2 | nih.gov |

| Aryl Hydrazine + 2-Alkyl-1,3-Diketone | Specific (undisclosed) | >99.8 : <0.2 | nih.gov |

Novel Synthetic Protocols for Related Pyrazole Derivatives

Recent advancements in organic synthesis have led to the development of novel and more efficient protocols for preparing pyrazole derivatives. These methods often offer advantages in terms of yield, selectivity, and environmental impact compared to traditional approaches.

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis has emerged as a powerful tool for the synthesis of highly substituted pyrazoles. These methods can facilitate transformations that are difficult to achieve through conventional means.

Rhodium-Catalyzed Addition-Cyclization: A rhodium-catalyzed cascade reaction between hydrazines and alkynes provides access to highly substituted pyrazoles under mild conditions. This process involves an initial C-N bond cleavage of the hydrazine, followed by its addition to the alkyne and a subsequent intramolecular dehydration cyclization. organic-chemistry.org

Nickel-Catalyzed Transformation: Commercially available and air-stable Ni(0) complexes can catalyze the one-step transformation of isoxazoles and oxadiazoles (B1248032) into the corresponding pyrazoles and 1,2,4-triazoles, respectively. organic-chemistry.org This provides a direct route to the pyrazole core from other heterocyclic systems.

Eco-Friendly and Sustainable Synthetic Routes

In line with the principles of green chemistry, several eco-friendly methods for pyrazole synthesis have been developed. These routes aim to minimize waste, avoid hazardous substances, and reduce energy consumption.

Microwave-Assisted, Solvent-Free Synthesis: The synthesis of 3,5-disubstituted-1H-pyrazoles has been successfully achieved under microwave irradiation and solvent-free conditions. This method involves the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds. mdpi.com

Visible Light Photoredox Catalysis: Polysubstituted pyrazoles can be synthesized in high yields using visible light photoredox catalysis. This technique allows the reaction between hydrazine and various Michael acceptors to proceed under very mild conditions, using air as the terminal oxidant. organic-chemistry.org

Solid-Supported Reagents: The use of montmorillonite (B579905) K-10 clay impregnated with bismuth nitrate has been reported as an effective system for the nitration of azoles, including pyrazoles. This solid-supported reagent offers advantages in terms of handling and potential for recyclability, contributing to a greener synthetic process. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. Several MCRs have been designed for the one-pot synthesis of pyrazole derivatives.

Three-Component Aldehyde-Hydrazine-Alkyne Cycloaddition: An efficient, one-pot, three-component procedure for preparing 1,3,5-trisubstituted pyrazoles involves the condensation of a substituted aromatic aldehyde with tosylhydrazine, followed by a cycloaddition reaction with a terminal alkyne. This method is notable for its tolerance of various functional groups and sterically hindered substrates. organic-chemistry.org

One-Pot Synthesis from α,β-Unsaturated Ketones: A practical and eco-friendly one-pot protocol allows for the synthesis of di-, tri-, and tetrasubstituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts. This iodine-mediated, metal-free method proceeds through an oxidative C-N bond formation without the need to isolate the less stable hydrazone intermediates. organic-chemistry.org

Table 2: Overview of Novel Synthetic Protocols for Pyrazoles

| Protocol Type | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed | Rhodium catalyst, mild conditions | Hydrazines + Alkynes → Substituted Pyrazoles | organic-chemistry.org |

| Eco-Friendly | Visible light, air as oxidant | Hydrazine + Michael Acceptors → Polysubstituted Pyrazoles | organic-chemistry.org |

| Multicomponent Reaction | One-pot, three components, high atom economy | Aldehyde + Tosylhydrazine + Alkyne → 1,3,5-Trisubstituted Pyrazoles | organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 1 Isopropyl 5 Methyl 4 Nitro 1h Pyrazole

Mechanistic Insights into Nitration and Substitution Reactions

The formation of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole involves the nitration of its precursor, 1-isopropyl-5-methyl-1H-pyrazole. This reaction is a classic example of electrophilic aromatic substitution (SEAr), a fundamental process in heterocyclic chemistry.

The nitration of pyrazoles typically proceeds through an electrophilic aromatic substitution mechanism. researchgate.net The key electrophilic species responsible for the introduction of the nitro group onto the pyrazole (B372694) ring is the nitronium ion (NO₂⁺). nih.gov This highly reactive electrophile is commonly generated in situ by the reaction of concentrated nitric acid with a stronger acid, most frequently sulfuric acid.

The reaction mechanism involves the attack of the electron-rich π-system of the pyrazole ring on the nitronium ion. The pyrazole ring is considered an electron-rich heterocycle due to the presence of a pyrrole-type nitrogen atom that donates electrons into the aromatic system. researchgate.net This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized cationic intermediate.

The regioselectivity of the nitration of 1-isopropyl-5-methyl-1H-pyrazole is precisely controlled by the directing effects of the substituents already present on the ring. The pyrazole ring itself typically undergoes electrophilic substitution preferentially at the C4 position if it is available. researchgate.net This intrinsic reactivity is further enhanced by the electronic contributions of the isopropyl and methyl groups.

N1-Isopropyl Group: As an alkyl group attached to the pyrrole-like nitrogen, the isopropyl group acts as an electron-donating group through a positive inductive effect (+I). This effect increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack.

C5-Methyl Group: The methyl group at the C5 position is also an electron-donating group (+I effect), further activating the ring. Studies on related N-nitropyrazole reagents have identified a synergistic "methyl effect" that influences reactivity. nih.govnih.gov

Combined Directing Effect: The cumulative effect of the N1-isopropyl and C5-methyl groups, combined with the inherent reactivity of the pyrazole nucleus, strongly directs the incoming nitronium ion to the C4 position, which is the only unsubstituted carbon atom. This results in the highly selective formation of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| Isopropyl | N1 | Electron Donating (+I) | Activating | Directs to C4 |

| Methyl | C5 | Electron Donating (+I) | Activating | Directs to C4 |

The electrophilic attack of the nitronium ion at the C4 position of 1-isopropyl-5-methyl-1H-pyrazole leads to the formation of a key reaction intermediate known as a sigma complex, or arenium ion. This cationic intermediate is stabilized by resonance, with the positive charge delocalized over the pyrazole ring, including both nitrogen atoms.

The stability of this intermediate is crucial for the reaction to proceed. The delocalization of the positive charge across the ring, particularly onto the electronegative nitrogen atoms, effectively stabilizes the intermediate, lowering the activation energy for its formation. The subsequent loss of a proton (H⁺) from the C4 carbon is a rapid, non-rate-determining step that restores the aromaticity of the pyrazole ring, yielding the final product, 1-isopropyl-5-methyl-4-nitro-1H-pyrazole.

Functionalization at Pyrazole Ring Positions

The presence of the nitro group in 1-isopropyl-5-methyl-4-nitro-1H-pyrazole significantly alters the reactivity of the pyrazole ring, opening up different pathways for subsequent functionalization compared to its un-nitrated precursor.

Further functionalization at the carbon atoms of the 1-isopropyl-5-methyl-4-nitro-1H-pyrazole ring is challenging but can be achieved through modern synthetic methods.

C3 Position: The C3 position bears a hydrogen atom. However, further electrophilic substitution at this position is highly disfavored. The C4-nitro group is a powerful electron-withdrawing group, which strongly deactivates the entire ring towards subsequent electrophilic attack.

C5 Position: The C5 position is occupied by a methyl group. While reactions involving the methyl group itself are conceivable, a more contemporary approach involves the functionalization of the C5 C-H bond of the pyrazole ring itself. Transition-metal-catalyzed C-H activation provides a tool for the arylation of 4-nitropyrazoles, typically at the C5 position. nih.govacs.org This method allows for the formation of new carbon-carbon bonds under specific catalytic conditions, providing access to more complex pyrazole derivatives. Nucleophilic aromatic substitution (SNAr) reactions, which are often facilitated by nitro groups, are generally not feasible at C3 or C5 in this molecule as there is no suitable leaving group present at these positions. acs.org

The term N-functionalization in the context of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole primarily refers to the synthetic strategies used to introduce the isopropyl group at the N1 position. The synthesis of N-substituted pyrazoles is a well-established area of heterocyclic chemistry. nih.gov

The most common method involves the direct N-alkylation of a pre-formed pyrazole ring. In this case, 5-methyl-4-nitro-1H-pyrazole would be the synthetic precursor. The reaction is typically carried out by treating the N-unsubstituted pyrazole with an alkylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base. nih.gov The base (e.g., K₂CO₃, NaH) deprotonates the pyrazole N-H, generating a pyrazolate anion which then acts as a nucleophile, attacking the alkylating agent to form the N-C bond.

A key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as alkylation can potentially occur at either of the two ring nitrogen atoms. The choice of solvent, base, and reaction temperature can influence the ratio of the resulting N1 and N2 isomers.

| Alkylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|

| Alkyl Halides (e.g., 2-bromopropane) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room temperature to moderate heating |

| Alkyl Halides (e.g., 2-bromopropane) | NaH | THF, DMF | 0 °C to room temperature |

| Alkyl Sulfates (e.g., Diisopropyl sulfate) | NaOH, KOH | Water, Phase-transfer catalyst | Varies |

Regioselective Introduction of Additional Functional Groups

The pyrazole ring is an aromatic heterocycle with distinct electronic characteristics. Generally, electrophilic substitution on pyrazoles occurs preferentially at the C4 position. mdpi.compharmaguideline.com However, in 1-isopropyl-5-methyl-4-nitro-1H-pyrazole, this position is already substituted with a strongly electron-withdrawing nitro group. This group deactivates the ring towards further electrophilic attack. Consequently, the introduction of additional functional groups often necessitates alternative strategies that target other positions on the heterocycle or the existing alkyl substituents.

The C3 position, bearing the only remaining hydrogen atom on the pyrazole ring, becomes a primary target for functionalization. Reactions such as Vicarious Nucleophilic Substitution (VNS) can introduce alkyl groups to C-H positions on electron-deficient aromatic rings like nitropyrazoles. acs.org This method involves the reaction of a carbanion bearing a leaving group with the nitroaromatic compound, followed by base-induced elimination.

Another advanced strategy for C-H functionalization involves transition-metal catalysis. The Lewis basic N2 atom of the pyrazole can act as a directing group, guiding a metal catalyst to activate the adjacent C3-H bond for coupling reactions, allowing for the introduction of aryl or alkyl groups. researchgate.net

Functionalization can also be directed to the C5-methyl group. Under radical conditions, such as those initiated by N-bromosuccinimide (NBS) with a radical initiator, benzylic-type halogenation could occur, yielding a halomethyl derivative. This intermediate would be a versatile handle for introducing a wide array of functional groups through nucleophilic substitution.

| Reaction Type | Target Position | Potential Reagents & Conditions | Expected Product Type |

| Vicarious Nucleophilic Substitution (VNS) | C3-H | Carbanions (e.g., from chloromethyl sulfones), Strong Base (e.g., t-BuOK) | 3-Alkyl-1-isopropyl-5-methyl-4-nitro-1H-pyrazole |

| Directed C-H Arylation | C3-H | Aryl Halide, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand, Base | 3-Aryl-1-isopropyl-5-methyl-4-nitro-1H-pyrazole |

| Radical Halogenation | C5-CH₃ | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄ | 5-(Bromomethyl)-1-isopropyl-4-nitro-1H-pyrazole |

Advanced Chemical Transformations and Derivatizations

The existing substituents on the 1-isopropyl-5-methyl-4-nitro-1H-pyrazole ring serve as focal points for a range of advanced chemical transformations, enabling the synthesis of diverse derivatives.

Oxidation and Reduction Reactions of the Nitro Group

The nitro group is the most readily transformable functional group on the molecule. Its reduction leads to the corresponding amine, a key synthetic intermediate.

Reduction: The conversion of the 4-nitro group to a 4-amino group is a fundamental and highly efficient transformation. A common and practical method is catalytic hydrogenation. researchgate.net This reaction typically involves treating the nitropyrazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. researchgate.net This process is generally clean and high-yielding. The resulting 4-amino-1-isopropyl-5-methyl-1H-pyrazole is a versatile building block, as the amino group can be diazotized to form diazonium salts, which are precursors to numerous other functionalities, or can participate in condensation and coupling reactions. mdpi.comgoogle.com

Oxidation: While the pyrazole ring itself is relatively stable to oxidation, the alkyl substituents could potentially be oxidized under specific conditions. pharmaguideline.com For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the C5-methyl group to a carboxylic acid. However, such harsh conditions might also risk degradation of the pyrazole ring. Selective oxidation would likely require carefully controlled conditions.

| Transformation | Reagents & Conditions | Product | Reference |

| Nitro Group Reduction | H₂, Pd/C, Ethanol | 4-Amino-1-isopropyl-5-methyl-1H-pyrazole | researchgate.net |

| Methyl Group Oxidation | KMnO₄, heat | 1-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid | - |

Nucleophilic Displacement Reactions on the Pyrazole Ring

The electron-withdrawing nature of the 4-nitro group significantly decreases the electron density of the pyrazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov While the nitro group itself is generally a poor leaving group, it strongly activates the ring towards the displacement of other substituents, particularly halogens, located at the C3 or C5 positions.

In a related compound, 5-chloro-1,3-dimethyl-4-nitropyrazole, the chlorine atom is readily displaced by hydrazine (B178648) in an SNAr addition-elimination reaction. researchgate.net This indicates that if a suitable leaving group were present at the C3 or C5 position of the target molecule's scaffold, it would be highly susceptible to displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).

Although direct displacement of the nitro group is challenging, it is not impossible under forcing conditions or with highly reactive nucleophiles. The reaction of 4-bromo-1-methyl-nitropyrazoles with arylamines, for instance, demonstrates the susceptibility of the C4 position to nucleophilic attack. osti.gov

Ring Expansion and Rearrangement Processes

The pyrazole skeleton can undergo a variety of rearrangement and ring expansion reactions, typically under thermal, photochemical, or catalytic conditions. These transformations often proceed through high-energy intermediates.

One potential pathway for rearrangement involves the formation of a pyrazole nitrene. mdpi.com For example, a related 5-azido-4-nitropyrazole has been shown to undergo rearrangement upon heating. The reaction is proposed to proceed through a nitro-substituted nitrene intermediate, which then undergoes a complex cascade involving ring-opening and recyclization. mdpi.com This suggests that if the nitro group of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole were converted to an azide (B81097) (via reduction to an amine, diazotization, and substitution), the resulting molecule could be a substrate for similar skeletal rearrangements.

Spectroscopic and Crystallographic Elucidation of 1 Isopropyl 5 Methyl 4 Nitro 1h Pyrazole Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole. By analyzing the chemical shifts, signal multiplicities, and correlations, the connectivity of atoms can be definitively established.

The ¹H NMR spectrum of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole is expected to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature a singlet in the aromatic region for the proton at the C3 position of the pyrazole (B372694) ring. The isopropyl group attached to the N1 nitrogen would present as a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a classic pattern indicating mutual coupling. Additionally, a sharp singlet corresponding to the three protons of the methyl group at the C5 position would be observed. The electron-withdrawing nature of the adjacent nitro group and the pyrazole ring would influence the chemical shifts of these protons, pushing them to characteristic downfield regions.

Table 1: Predicted ¹H NMR Data for 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 (pyrazole ring) | 8.0 - 8.5 | Singlet (s) | - | 1H |

| CH (isopropyl) | 4.5 - 5.0 | Septet (sept) | ~6.8 | 1H |

| CH₃ (C5-methyl) | 2.4 - 2.8 | Singlet (s) | - | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-isopropyl-5-methyl-4-nitro-1H-pyrazole, a total of six distinct signals are anticipated, corresponding to the seven carbon atoms (two isopropyl methyl carbons are equivalent). The carbon atoms of the pyrazole ring (C3, C4, and C5) would resonate at specific chemical shifts influenced by the substituents. The C4 carbon, directly bonded to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear further downfield. researchgate.net The C3 and C5 carbons will also have characteristic shifts. The carbons of the isopropyl group (methine and the two equivalent methyls) and the C5-methyl group will appear in the upfield aliphatic region of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Data for 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole ring) | 135 - 140 |

| C4 (pyrazole ring) | 145 - 155 |

| C5 (pyrazole ring) | 120 - 125 |

| CH (isopropyl) | 50 - 55 |

| CH₃ (isopropyl) | 21 - 24 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu A key cross-peak would be observed between the isopropyl methine (CH) septet and the isopropyl methyl (CH₃) doublet, confirming the isopropyl moiety. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. sdsu.edu It would show correlations between the H3 signal and the C3 carbon, the isopropyl CH proton and its corresponding carbon, the isopropyl CH₃ protons and their carbon, and the C5-methyl protons and the C5-methyl carbon.

The isopropyl CH proton to the C3 and C5 carbons of the pyrazole ring, confirming the N-isopropyl linkage.

The C5-methyl protons to the C4 and C5 carbons, unequivocally placing the methyl group at the C5 position.

The H3 proton to the C4 and C5 carbons, confirming the pyrazole ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. researchgate.net For this molecule, a NOESY spectrum would be expected to show a correlation between the N-isopropyl methine proton and the C5-methyl protons, indicating their spatial closeness on one side of the pyrazole ring.

While less common, ¹⁴N or ¹⁵N NMR spectroscopy can provide direct information about the nitrogen environments. huji.ac.il Nitrogen-14 is a quadrupolar nucleus, which often results in broad signals. huji.ac.ilnih.gov The spectrum of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole would be expected to show three signals corresponding to the two pyrazole ring nitrogens (N1 and N2) and the nitro group nitrogen (-NO₂). The chemical shifts would be characteristic of their electronic environments. The N1 nitrogen, being alkylated and "pyrrole-like," and the N2 nitrogen, being "pyridine-like," would have distinct chemical shifts. nih.gov The nitrogen of the nitro group typically appears in a significantly different, downfield region of the spectrum compared to the heterocyclic nitrogens. osti.gov

Vibrational and Mass Spectrometry

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole would be dominated by the intense absorption bands of the nitro group.

Key expected absorption bands include:

Asymmetric and Symmetric NO₂ Stretching: The most diagnostic peaks in the spectrum would be two strong absorptions corresponding to the nitro group. The asymmetric stretch is typically found in the 1560-1520 cm⁻¹ region, while the symmetric stretch appears in the 1360-1320 cm⁻¹ region.

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range would confirm the presence of the aliphatic C-H bonds of the isopropyl and methyl groups.

Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring would likely appear as a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net

Table 3: Predicted IR Absorption Data for 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1560 - 1520 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1360 - 1320 | Strong |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium |

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the High-Resolution Mass Spectrometry (HR-MS) and single-crystal X-ray crystallographic analysis of the specific compound 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole is not publicly available.

While research exists on various substituted nitropyrazoles, the specific characterization data required to fulfill the detailed outline for 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole—including its exact mass determination by HR-MS, crystal data and structure refinement, molecular conformation, intermolecular interactions, and crystal packing motifs—has not been published in accessible scholarly articles or crystallographic databases.

Therefore, it is not possible to generate the requested scientific article with the specified, data-rich subsections.

Applications in Advanced Materials Science Based on Nitropyrazole Scaffolds

Development of Pyrazole-Based Energetic Materials

Nitropyrazoles are a prominent family of nitrogen-rich heterocyclic compounds that have garnered substantial interest for their potential as energetic materials. mdpi.comnih.gov Their appeal stems from characteristics such as high heats of formation, high density, and the ability to tailor thermal stability and detonation performance through chemical modification. mdpi.comnih.gov These properties make them candidates for applications in explosives, propellants, and pyrotechnics. nih.gov

Correlation of Nitro Group Substitution with Detonation Performance and Energy Release

The performance of pyrazole-based energetic materials is strongly correlated with the number and position of nitro (-NO₂) groups on the pyrazole (B372694) ring. Generally, increasing the degree of nitration enhances the energetic properties of the compound.

Increased Density and Performance : The introduction of nitro groups increases the molecular density and improves the oxygen balance, which are critical factors for detonation performance. researchgate.net As more nitro groups are added, the detonation velocity (VD) and detonation pressure (P), key indicators of an explosive's power, tend to increase significantly. researchgate.net For instance, simple mononitropyrazoles exhibit modest detonation velocities around 6.4-7.0 km/s, whereas 3,4,5-trinitropyrazole (TNP) shows a high detonation velocity of 9.0 km/s. mdpi.comnih.gov

Oxygen Balance : The nitro group acts as an internal oxidizer. Increasing the nitro content brings the compound's oxygen balance closer to zero, meaning the molecule contains sufficient oxygen to fully oxidize its carbon and hydrogen atoms upon detonation, maximizing energy release. researchgate.net The pursuit of highly nitrated pyrazoles, such as those with seven nitro groups achieved through the addition of trinitromethyl moieties, has led to compounds with a positive oxygen balance, making them potential oxidizers in propellant formulations. researchgate.net

Functional Groups : The introduction of other energetic functionalities alongside nitro groups, such as amino (-NH₂) groups, can also modulate performance. While a C-amino group can enhance density and detonation velocity, an N-amino group may improve the heat of formation and reduce sensitivity. nih.gov

The following table illustrates the impact of nitro group substitution on the energetic properties of various pyrazole derivatives.

| Compound Name | Number of Nitro Groups | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |

| 1-Methyl-4-nitropyrazole | 1 | 1.40 | 6.42 | 15.52 |

| 4-Nitropyrazole | 1 | 1.52 | 6.86 | 18.81 |

| 3,4-Dinitropyrazole (DNP) | 2 | 1.74 | 8.32 | 29.80 |

| 3,4,5-Trinitropyrazole (TNP) | 3 | 1.89 | 9.00 | 37.09 |

| 1,3,4,5-Tetranitropyrazole | 4 | 1.94 | 9.22 | 39.90 |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 5 | 1.83 | 8.93 | 35.90 |

Note: Data compiled from various sources. mdpi.comnih.govresearchgate.netnih.gov Performance parameters are often calculated values.

Strategies for Enhancing Thermal Stability and Reducing Sensitivity

A critical challenge in designing energetic materials is balancing high performance with adequate safety, specifically thermal stability and low sensitivity to external stimuli like impact and friction. nih.gov Several strategies are employed for nitropyrazole systems:

N-H Functionalization : Many parent nitropyrazoles possess an acidic N-H bond, which can lead to instability and reactivity with metals. nih.gov Replacing this acidic proton with alkyl groups (like the isopropyl group in 1-isopropyl-5-methyl-4-nitro-1H-pyrazole) or other functional groups can enhance stability. nih.gov

Molecular Structure and Bonding : Creating larger, more conjugated molecular systems can improve thermal stability. For example, the trimerization of 4-amino-3,5-dinitropyrazole (LLM-116) to form LLM-226 was shown to significantly increase the decomposition temperature by removing the active aromatic N-H moiety. mdpi.com

Hydrogen Bonding : The introduction of functional groups like amino (-NH₂) that can participate in strong intra- and intermolecular hydrogen bonding networks is a key strategy. mdpi.com These non-covalent interactions create a more stable crystal lattice, which requires more energy to disrupt, thus increasing thermal stability and reducing sensitivity. nih.govmdpi.com

Formation of Energetic Salts : Converting acidic nitropyrazoles into energetic salts is an effective method to improve stability. mdpi.com The formation of salts, particularly with nitrogen-rich cations, can create stable ionic interactions and extensive hydrogen-bonding networks, leading to materials with higher thermal stability and reduced sensitivity. nih.gov

Optimization of Oxygen Balance and Nitrogen Content

Optimizing the elemental composition of energetic materials is crucial for maximizing performance and ensuring desirable decomposition products.

Improving Oxygen Balance : A primary goal is to achieve a zero or positive oxygen balance. This is pursued by introducing a high number of oxygen-rich nitro groups. researchgate.net Other strategies include incorporating polynitromethyl groups (like dinitromethyl or trinitromethyl) or forming salts with oxygen-rich anions such as perchlorate. nih.govresearchgate.netacs.org A positive oxygen balance is particularly desirable for materials intended to serve as oxidizers in propellant formulations. researchgate.net

Increasing Nitrogen Content : High nitrogen content is advantageous because the decomposition of such compounds produces large volumes of environmentally benign nitrogen gas (N₂), which contributes significantly to the propulsive force. nih.gov This is achieved by building molecules from nitrogen-rich heterocyclic backbones like pyrazole and linking them with other nitrogen-rich rings such as tetrazoles or triazines. nih.gov The energy released from these materials often comes from their high positive heat of formation rather than solely from the oxidation of a carbon backbone. nih.gov

Role as Key Intermediates in the Synthesis of Complex Molecules

The stable and modifiable structure of the nitropyrazole ring makes it a valuable building block in organic synthesis for more complex molecular architectures. nih.gov

Precursors for Polycyclic and Fused Heterocyclic Architectures

Simple nitropyrazoles serve as essential starting materials for constructing more elaborate energetic materials and other functional molecules.

Building Block for Advanced Energetics : Mononitropyrazoles like 3-nitropyrazole and 4-nitropyrazole are often considered intermediates rather than high-performance explosives themselves. nih.gov They are the precursors for di- and trinitrated pyrazoles, which possess significantly better energetic properties. nih.gov

Fused Ring Systems : The nitropyrazole scaffold is used to synthesize fused heterocyclic systems, which are of great interest in materials science. For example, nitrated pyrazolo[4,3-c]pyrazoles are a class of energetic materials built from the fusion of two pyrazole rings. nih.gov These fused structures can exhibit unique properties, including high density and thermal stability.

Linking Heterocyclic Rings : Nitropyrazoles can be linked to other nitrogen-rich heterocycles (e.g., tetrazoles, triazines) to create complex, high-nitrogen molecules with enhanced energetic performance and stability. nih.gov

Design and Synthesis of Novel Chemical Reagents and Catalysts

The pyrazole core is a well-established ligand in coordination chemistry, and its derivatives are used in the design of catalysts and reagents.

Ligands for Catalysis : Pyrazole-based compounds can act as ligands that coordinate with metal ions, such as copper, to form catalysts. These catalysts have shown effectiveness in promoting specific chemical transformations, such as the oxidation of catechol to o-quinone.

Protic Pyrazole Complexes : Protic (N-unsubstituted) pyrazoles are versatile ligands due to their proton-responsive nature. Their complexes with metals like ruthenium and iridium have been investigated for catalytic applications in transfer hydrogenation reactions.

Synthesis of Functionalized Molecules : The reactivity of the nitropyrazole ring allows for further functionalization, leading to the synthesis of diverse small molecules. This has been demonstrated in the development of automated, high-throughput synthesis methods to create libraries of pyrazole-based compounds for screening in drug discovery projects. nih.gov

Conclusion and Future Research Perspectives

Synthesis and Reactivity Highlights of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole

The synthesis of 1-isopropyl-5-methyl-4-nitro-1H-pyrazole, like many nitropyrazole derivatives, typically involves the direct nitration of the corresponding pyrazole (B372694) precursor, 1-isopropyl-5-methyl-1H-pyrazole. This electrophilic aromatic substitution is commonly achieved using a mixture of nitric acid and sulfuric acid, where the nitronium ion (NO₂⁺) acts as the electrophile. researchgate.net The pyrazole ring, being a five-membered aromatic heterocycle, is generally reactive towards electrophiles, with substitution often favoring the 4-position if it is sterically accessible. researchgate.net

The reactivity of the resulting compound is significantly influenced by the strong electron-withdrawing nature of the nitro group. This group deactivates the pyrazole ring towards further electrophilic substitution while activating it for potential nucleophilic substitution reactions. A key reactive pathway for nitropyrazoles is the reduction of the nitro group to form a 4-aminopyrazole derivative. researchgate.net This amino group serves as a versatile handle for the synthesis of a wide array of more complex heterocyclic structures and fused-ring systems, such as pyrazolo[4,3-d]pyrimidines. researchgate.net

Advancements in Spectroscopic and Computational Characterization

The structural elucidation of nitropyrazole systems, including 1-isopropyl-5-methyl-4-nitro-1H-pyrazole, relies heavily on a combination of modern spectroscopic techniques and computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For a related compound, 1-isopropyl-4-nitro-1H-pyrazole, the ¹H NMR spectrum shows characteristic signals for the isopropyl methine proton (a multiplet) and the two equivalent methyl groups (a doublet), alongside singlets for the protons on the pyrazole ring. chemicalbook.com Similar patterns would be expected for the target compound, with an additional singlet for the 5-methyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups. Prominent absorptions for nitropyrazoles include strong asymmetric and symmetric stretching vibrations of the nitro (N-O) group, typically found in the regions of 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the compound's identity.

X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state, as has been demonstrated for similar nitropyrazole carboxylic acid derivatives. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools. researchgate.net These theoretical methods are used to optimize molecular geometry, predict vibrational frequencies (which can be correlated with experimental IR spectra), calculate NMR chemical shifts, and analyze the electronic structure (e.g., molecular orbitals and electrostatic potential maps). researchgate.netresearchgate.net Such analyses provide deep insights into the molecule's stability and reactivity. researchgate.net

| Technique | Expected Observations for 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole |

| ¹H NMR | Signals for isopropyl (septet, doublet), 5-methyl (singlet), and pyrazole C3-H (singlet) protons. chemicalbook.com |

| ¹³C NMR | Resonances for all unique carbon atoms in the pyrazole ring and the isopropyl and methyl substituents. researchgate.net |

| IR Spectroscopy | Strong characteristic absorption bands for N-O stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the C₇H₁₁N₃O₂ formula. |

| Computational (DFT) | Prediction of optimized geometry, bond parameters, and electronic properties. researchgate.net |

Unresolved Challenges and Emerging Research Frontiers in Nitropyrazole Chemistry

The field of nitropyrazole chemistry, while mature, still faces several challenges that are driving new research. A primary obstacle is achieving regioselectivity during the synthesis of substituted pyrazoles. researchgate.net The introduction of nitro groups onto a pyrazole ring that already contains various substituents can lead to mixtures of isomers, necessitating difficult purification steps. researchgate.net Consequently, developing new synthetic routes and optimizing reaction conditions to improve yields and selectivity remains a key focus. energetic-materials.org.cn

A major emerging frontier is the development of nitropyrazole-based energetic materials. nih.gov These compounds often possess high densities, high heats of formation, and good thermal stability, making them attractive candidates for explosives, propellants, and pyrotechnics. energetic-materials.org.cnnih.govmdpi.com The challenge lies in fine-tuning the molecular structure to balance explosive power with insensitivity to accidental detonation. nih.gov Furthermore, there is a push towards "green" chemistry, seeking environmentally benign and efficient synthesis strategies to reduce hazardous waste and improve the scalability of production. energetic-materials.org.cn

Prospective Directions for Further Academic Inquiry into 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole Systems

Future academic research on 1-isopropyl-5-methyl-4-nitro-1H-pyrazole and related systems could be directed toward several promising areas. A detailed exploration of its synthetic utility is a logical next step. Its potential as a precursor for novel pharmaceuticals and agrochemicals is significant, given the broad spectrum of biological activities associated with the pyrazole scaffold. nih.govmdpi.com The reduction of the nitro group to an amine would provide a key intermediate for building more complex, biologically active molecules.

In-depth computational studies could be employed to predict the compound's properties and guide experimental work. For instance, theoretical calculations could help predict its potential as an energetic material or screen for potential interactions with biological targets through molecular docking studies. semanticscholar.org

Finally, a systematic investigation into its coordination chemistry could be fruitful. Pyrazole derivatives are excellent ligands for forming metal complexes, and the electronic properties of these complexes can be tuned by the substituents on the pyrazole ring. The electron-withdrawing nitro group in 1-isopropyl-5-methyl-4-nitro-1H-pyrazole could lead to novel complexes with interesting catalytic or material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives under controlled conditions. For example, describes a method using copper sulfate and sodium ascorbate in THF/water at 50°C to form triazole-pyrazole hybrids, followed by purification via column chromatography . Substituted pyrazoles are often synthesized by introducing functional groups (e.g., nitro, isopropyl) through electrophilic substitution or condensation reactions, as seen in , which highlights the use of N-tosylhydrazones for regioselective synthesis .

Q. How is the nitro group in 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole characterized spectroscopically?

- Methodological Answer : The nitro group exhibits distinct IR absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric stretching) and can be confirmed via ¹H/¹³C NMR by observing deshielding effects on adjacent protons. X-ray crystallography (as in ) provides precise structural validation, while mass spectrometry confirms molecular weight .

Q. What are the typical reduction pathways for the nitro group in pyrazole derivatives?

- Methodological Answer : The nitro group can be reduced to an amino group using hydrogen gas over a palladium catalyst or sodium borohydride in methanol. Reaction conditions (e.g., pH, temperature) must be optimized to avoid over-reduction or side reactions, as noted in for similar nitro-pyrazole systems .

Advanced Research Questions

Q. How does the substituent pattern (e.g., isopropyl, methyl) influence the regioselectivity of electrophilic substitution in pyrazole derivatives?

- Methodological Answer : Steric and electronic effects dictate regioselectivity. The isopropyl group at position 1 creates steric hindrance, directing electrophiles to the less hindered position 3 or 5. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals, as demonstrated in for carboxylated pyrazoles . Experimental validation via competitive reactions (e.g., nitration or halogenation) under varying conditions is critical .

Q. What strategies are employed to resolve contradictions in reaction yields reported for pyrazole functionalization?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity, catalyst loading, or reaction time. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, achieved 61% yield for a triazole-pyrazole hybrid by optimizing copper catalyst concentration and reaction duration . Cross-referencing kinetic studies (e.g., Arrhenius plots) with computational simulations helps reconcile data inconsistencies .

Q. How can molecular docking and in vitro assays evaluate the biological activity of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors) by analyzing hydrogen bonding and hydrophobic interactions. highlights the synthesis of carbothioamide derivatives for biological evaluation, followed by in vitro assays (e.g., enzyme inhibition or cytotoxicity testing) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.